molecular formula C16H13ClN2O B5689916 3-(4-chlorophenyl)-7-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone

3-(4-chlorophenyl)-7-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone

Cat. No. B5689916
M. Wt: 284.74 g/mol
InChI Key: KOPGVZSOMQUVDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-7-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone, also known as GW 501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It is a potential performance-enhancing drug that has gained popularity among athletes and bodybuilders due to its ability to increase endurance and fat metabolism.

Mechanism of Action

3-(4-chlorophenyl)-7-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone acts as a PPARδ agonist, which activates the PPARδ receptor. PPARδ is a nuclear receptor that regulates various metabolic processes, including lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by 3-(4-chlorophenyl)-7-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone leads to increased fatty acid oxidation, improved insulin sensitivity, and reduced inflammation.
Biochemical and Physiological Effects
3-(4-chlorophenyl)-7-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone has been shown to have several biochemical and physiological effects. It increases fatty acid oxidation and improves lipid metabolism, leading to increased endurance and fat loss. It also improves insulin sensitivity, which is beneficial for individuals with diabetes or metabolic disorders. Additionally, it reduces inflammation, which may have a protective effect against cardiovascular diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-chlorophenyl)-7-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone in lab experiments include its ability to improve endurance and fat metabolism, which can be useful for studying the effects of exercise and metabolic disorders. Its ability to reduce inflammation may also be beneficial for studying the mechanisms of cardiovascular diseases. However, its potential performance-enhancing effects may limit its use in some studies.

Future Directions

There are several future directions for research on 3-(4-chlorophenyl)-7-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone. One direction is to investigate its potential use in the treatment of metabolic disorders, such as diabetes and obesity. Another direction is to study its effects on cardiovascular diseases and inflammation. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 3-(4-chlorophenyl)-7-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone involves the condensation of 4-chlorobenzaldehyde with methyl anthranilate in the presence of sodium methoxide to form 4-(4-chlorophenyl)-2-methylquinazoline-3-carboxylic acid methyl ester. The methyl ester is then converted to the corresponding acid by hydrolysis with sodium hydroxide. The acid is further converted to the acid chloride by reaction with thionyl chloride, followed by reaction with methylamine to form 3-(4-chlorophenyl)-7-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone.

Scientific Research Applications

3-(4-chlorophenyl)-7-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been shown to improve lipid metabolism, increase insulin sensitivity, and reduce inflammation. It has also been investigated for its potential use in the treatment of diabetes, obesity, and cardiovascular diseases.

properties

IUPAC Name

3-(4-chlorophenyl)-7-methyl-4-methylidene-1H-quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O/c1-10-3-8-14-11(2)19(16(20)18-15(14)9-10)13-6-4-12(17)5-7-13/h3-9H,2H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOPGVZSOMQUVDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C)N(C(=O)N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-7-methyl-4-methylidene-3,4-dihydroquinazolin-2(1H)-one

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